5-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid
Description
The compound identified as “5-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid” is a chemical entity with specific properties and applications
Properties
IUPAC Name |
5-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-7-6-11(18)16-13(14-7)15-8-3-4-10(17)9(5-8)12(19)20/h3-6,17H,2H2,1H3,(H,19,20)(H2,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZMQDCEJXWTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “5-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid” involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are essential for its preparation. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired product.
Industrial Production Methods: Industrial production of “5-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid” typically involves large-scale chemical processes. These methods are designed to produce the compound efficiently and in high purity. The industrial production process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: “5-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to its chemical behavior and are used to modify its structure and properties.
Common Reagents and Conditions: The reactions involving “5-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid” often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride. Substitution reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from the reactions of “5-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid” depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical structures and properties, which are essential for their applications in various fields.
Scientific Research Applications
“5-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a tool for investigating biological processes and pathways. In medicine, “5-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid” could be explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it has industrial applications in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of “5-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid” involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating its effects and potential applications. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “5-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid” include those with related chemical structures and properties. These compounds may share similar functional groups or molecular frameworks, making them useful for comparative studies.
Uniqueness: The uniqueness of “5-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid” lies in its specific chemical structure and properties, which distinguish it from other similar compounds. These unique features may contribute to its specific applications and potential advantages in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
